Cas no 97745-69-2 ((S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid)

(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid is a protected amino acid derivative featuring multiple tert-butoxycarbonyl (Boc) groups, which enhance stability and facilitate selective deprotection in peptide synthesis. The compound’s guanidino and amino functionalities are key for introducing arginine-like structural motifs while minimizing side reactions. Its high purity and well-defined stereochemistry ensure reliable performance in solid-phase and solution-phase peptide coupling. The Boc groups provide orthogonal protection, enabling controlled sequential deprotection for complex peptide assembly. This reagent is particularly valuable in medicinal chemistry and bioconjugation, where precise functional group manipulation is critical. Its robust handling properties and compatibility with standard coupling reagents further underscore its utility in synthetic applications.
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid structure
97745-69-2 structure
Product name:(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
CAS No:97745-69-2
MF:C21H38N4O8
MW:474.548426151276
MDL:MFCD00236819
CID:803583

(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
    • (2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
    • (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
    • 11-Oxa-2,4,9-triazatridecanoicacid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-di...
    • 11-Oxa-2,4,9-triazatridecanoicacid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-,1-(1,1-dimethyle
    • Boc-Arg(Boc)?-OH
    • Boc-Arg(Boc)₂-OH
    • Nα,Nω,Nω'-Tris-Boc-L-arginine
    • TRI-BOC-L-ARGININE
    • (S,E)-5-(2,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
    • Nalpha,Nomega,Nomega'-Tris-Boc-L-arginine
    • Boc-Arg(Boc)-OH
    • 2-(tert-Butoxycarbonylamino)-5-[2,3-bis(tert-butoxycarbonyl)guanidino]valeric acid
    • 1-(1,1-Dimethylethyl) (8S)-8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-11-oxa-2,4,9-triazatridecanoate (ACI)
    • L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-N5-[[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]- (ZCI)
    • L
    • 11-Oxa-2,4,9-triazatridecanoic acid 8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester (8S)-
    • 11-Oxa-2,4,9-triazatridecanoic acid, 8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester, (S)-
    • 11-Oxa-2,4,9-triazatridecanoicacid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-,1-(1,1-dimethylethyl) ester, (8S)-
    • N2,N5-bis(tert-butoxycarbonyl)-N5-{[(tert-butoxycarbonyl)amino](imino)methyl}-L-ornithine
    • BOC-ARGININE(BOC)2-OH
    • Boc-L-Arg(Boc)2-OH
    • Nα,Nω,Nω'-Tris-Boc-L-arginine≥ 97% (HPLC)
    • N-ALPHA,N-OMEGA1,N-OMEGA2-TRI-T-BUTOXYCARBONYL-L-ARGININE
    • MDL: MFCD00236819
    • Inchi: 1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-25(18(30)33-21(7,8)9)15(22)24-17(29)32-20(4,5)6/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,29)/t13-/m0/s1
    • InChI Key: DJIMINUZVZUBRO-ZDUSSCGKSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC(=N)N(C(OC(C)(C)C)=O)CCC[C@@H](C(O)=O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 474.26900
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 14
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 165
  • Tautomer Count: 10

Experimental Properties

  • Density: 1.18±0.1 g/cm3(Predicted)
  • Solubility: DMF:30mg/mL; DMSO:30mg/mL;乙醇:30mg/mL;乙醇:PBS (pH 7.2) (1:5): 0.16 mg/mL
  • PSA: 164.65000
  • LogP: 4.32260
  • pka: 3.96±0.21(Predicted)

(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Security Information

  • Storage Condition:-15°C

(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S33050-100mg
BOC-ARG(BOC)2-OH
97745-69-2 95%
100mg
¥140.0 2024-07-19
eNovation Chemicals LLC
Y1015404-5g
11-Oxa-2,4,9-triazatridecanoic acid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester, (8S)-
97745-69-2 95+%
5g
$465 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VF039-200mg
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
97745-69-2 95+%
200mg
533.0CNY 2021-08-04
TRC
S117495-100mg
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
97745-69-2
100mg
$ 115.00 2022-06-03
TRC
S117495-250mg
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
97745-69-2
250mg
$ 235.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VF039-50mg
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
97745-69-2 95+%
50mg
213.0CNY 2021-08-04
eNovation Chemicals LLC
Y1015404-1g
11-Oxa-2,4,9-triazatridecanoic acid,8-carboxy-4-[(1,1-dimethylethoxy)carbonyl]-3-imino-12,12-dimethyl-10-oxo-, 1-(1,1-dimethylethyl) ester, (8S)-
97745-69-2 95+%
1g
$110 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1200975-1g
BOC-ARG(BOC)2-OH
97745-69-2 97%
1g
¥802.00 2024-04-23
Chemenu
CM195295-1g
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
97745-69-2 95%
1g
$228 2023-02-18
Chemenu
CM195295-25g
(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
97745-69-2 95%
25g
$2141 2021-06-09

(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  5 min, 0 °C
1.2 0 °C; 48 h, rt
Reference
Synthesis and bioactivities study of new antibacterial peptide mimics: The dialkyl cationic amphiphilesDi-tert-butyl dicarbonate
Zhang, En ; et al Wakselman, Michel, European Journal of Medicinal Chemistry, 2018, (2001), 1489-1509

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  12 h, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, rt; 39 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Reference
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: five isoforms whose obtainment depends on procedure and scrupulous NMR confirmation of their structures
Alfei, Silvana ; et al, Research on Chemical Intermediates, 2018, 44(3), 1811-1832

Production Method 3

Reaction Conditions
1.1 -
2.1 Catalysts: Dabco
3.1 -
Reference
Di-tert-butyl dicarbonate
Wakselman, Michel, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-7

Production Method 4

Reaction Conditions
Reference
Activation of carboxylic acids by pyrocarbonates. Synthesis of arylamides of N-protected amino acids and small peptides using dialkyl pyrocarbonates as condensing reagentsNα,NG,NG-Tri-tert-butyloxycarbonylarginine. A new arginine derivative for peptide synthesis
Pozdnev, V. F. Pozdnev, V. F., International Journal of Peptide & Protein Research, 1994, 44(1), 36-48

Production Method 5

Reaction Conditions
1.1 Catalysts: Dabco
2.1 -
Reference
Di-tert-butyl dicarbonate
Wakselman, Michel, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, , 1-7

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, rt; 39 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7, rt
Reference
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: five isoforms whose obtainment depends on procedure and scrupulous NMR confirmation of their structures
Alfei, Silvana ; et al, Research on Chemical Intermediates, 2018, 44(3), 1811-1832

(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Raw materials

(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Preparation Products

Additional information on (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid

Compound CAS No. 97745-69-2: (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic Acid

The compound with CAS No. 97745-69-2, known as (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid, is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and biochemistry. This compound is characterized by its complex structure, which includes a pentanoic acid backbone and multiple tert-butoxycarbonyl (Boc) protecting groups. The presence of these groups suggests that this molecule is likely used as an intermediate in peptide synthesis or as a building block for more complex structures.

Recent studies have highlighted the importance of such compounds in the development of novel therapeutic agents. For instance, the use of Boc protecting groups in peptide synthesis has been extensively explored due to their stability under various reaction conditions and their ease of removal during the final stages of synthesis. This makes (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid a valuable tool in the construction of bioactive molecules with precise stereochemistry and functional group placement.

Moreover, the stereochemistry of this compound, as indicated by the (S) designation, plays a crucial role in its biological activity. Stereoisomers often exhibit vastly different pharmacological properties, and the ability to control stereochemistry during synthesis is a key aspect of modern drug discovery. This compound's structure suggests that it may be involved in the synthesis of enantiomerically pure peptides or proteins, which are essential for understanding biological processes at a molecular level.

In terms of applications, this compound could be utilized in the development of enzyme inhibitors or receptor agonists/antagonists. The guanidino group present in its structure is known to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding affinity. By incorporating such functional groups into larger molecules, researchers can design compounds with high specificity and potency against target proteins.

Recent advancements in computational chemistry have also enabled researchers to predict the behavior of such compounds in various biological systems. Molecular modeling techniques can provide insights into the compound's stability, solubility, and potential interactions with cellular components. These predictions are invaluable for guiding experimental work and optimizing synthetic routes.

In conclusion, (S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid represents a significant advancement in the field of organic synthesis. Its unique structure and functional groups make it a versatile building block for constructing complex biomolecules with tailored properties. As research continues to uncover new applications for such compounds, their role in drug discovery and development is expected to grow significantly.

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(CAS:97745-69-2)(S)-5-(1,3-Bis(tert-butoxycarbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoic acid
A959025
Purity:99%
Quantity:5g
Price ($):307.0